ST271
概要
説明
ST 271は、タンパク質チロシンキナーゼ阻害剤として知られる化学化合物です。これは、様々な細胞プロセスに関与する酵素であるホスホリパーゼDの活性を阻害する上で特に有効です。 ST 271の分子式はC16H20N2O2であり、分子量は1モルあたり272.34グラムです .
科学的研究の応用
ST 271 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein tyrosine kinase activity and phospholipase D inhibition.
Biology: Employed in cellular studies to understand signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in diseases involving abnormal kinase activity.
Industry: Utilized in the development of new chemical entities and as a reference compound in quality control
作用機序
ST 271は、タンパク質チロシンキナーゼを阻害することによって効果を発揮します。タンパク質チロシンキナーゼは、アデノシン三リン酸からタンパク質中のチロシン残基へのリン酸基の移動を触媒する酵素です。 この阻害は、シグナル伝達、膜輸送、細胞骨格の構成など、様々な細胞プロセスに関与するホスホリパーゼD活性の抑制につながります .
類似の化合物との比較
類似の化合物
チロホスチンAG 1478: 構造が異なるが、類似の阻害活性を有する別のタンパク質チロシンキナーゼ阻害剤。
ゲニステイン: タンパク質チロシンキナーゼも阻害する天然に存在するイソフラボン。
エルロチニブ: 上皮成長因子受容体チロシンキナーゼの低分子阻害剤
ST 271の独自性
ST 271は、他のタンパク質チロシンキナーゼ阻害剤では一般的ではないホスホリパーゼD活性の特異的な阻害によって独自です。 これは、細胞プロセスにおけるホスホリパーゼDの役割を研究し、潜在的な治療用途のために貴重なツールとなります .
生化学分析
Biochemical Properties
ST271 interacts with enzymes such as protein tyrosine kinases and phospholipase D. It inhibits the activation of phospholipase D stimulated by fMet-Leu-Phe and PAF, with IC50 values of 6.7 and 9 μM, respectively . It also partially inhibits peptide phosphorylation in the membrane preparation and in permeabilized platelets .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It causes complete inhibition of formation of inositol phosphates induced by FcγRII cross-linking, but also induces a small but significant inhibition of the response to thrombin and U46619 .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a protein tyrosine kinase inhibitor. It inhibits the activation of phospholipase D, which is involved in various cellular processes including cell signaling and lipid metabolism .
準備方法
合成経路と反応条件
ST 271の合成は、コア構造の調製から始まるいくつかの段階を含みます。主要な中間体は、ニトロ化、還元、アシル化などの反応のシリーズによって一般的に合成されます。 最終段階は、シアノ基とアミド結合の形成を含み、ST 271が形成されます .
工業生産方法
ST 271の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するために反応条件を最適化することが含まれます。 この化合物は、一般的に一貫性と品質を維持するために制御された環境で生産されます .
化学反応の分析
反応の種類
ST 271は、以下を含む様々な化学反応を起こします。
酸化: ST 271は特定の条件下で酸化され、酸化された誘導体の形成につながります。
還元: この化合物は還元されて、異なる還元された生成物を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、一方、還元はアミン誘導体を生成する可能性があります .
科学研究への応用
ST 271は、以下を含む幅広い科学研究への応用を持っています。
化学: タンパク質チロシンキナーゼ活性和ホスホリパーゼD阻害の研究に役立つツールとして使用されます。
生物学: シグナル伝達経路を理解するために細胞研究で使用されます。
医学: 異常なキナーゼ活性を伴う疾患における潜在的な治療用途について調査されています。
類似化合物との比較
Similar Compounds
Tyrphostin AG 1478: Another protein tyrosine kinase inhibitor with a different structure but similar inhibitory activity.
Genistein: A naturally occurring isoflavone that also inhibits protein tyrosine kinases.
Erlotinib: A small molecule inhibitor of the epidermal growth factor receptor tyrosine kinase
Uniqueness of ST 271
ST 271 is unique due to its specific inhibition of phospholipase D activity, which is not commonly observed in other protein tyrosine kinase inhibitors. This makes it a valuable tool for studying the role of phospholipase D in cellular processes and for potential therapeutic applications .
特性
IUPAC Name |
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-9(2)13-6-11(5-12(8-17)16(18)20)7-14(10(3)4)15(13)19/h5-7,9-10,19H,1-4H3,(H2,18,20)/b12-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLQHJRJKQDTKW-LFYBBSHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)/C=C(\C#N)/C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106392-48-7 | |
Record name | ST 271 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106392487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ST271 interact with its target protein tyrosine kinases?
A1: this compound competitively inhibits the phosphorylation of tyrosine residues on substrate proteins by binding to the active site of PTKs. [] This competitive inhibition prevents the tyrosine kinase from phosphorylating its target proteins. []
Q2: What are the downstream effects of this compound-mediated PTK inhibition?
A2: Inhibiting PTKs with this compound disrupts various cellular processes, including:
- Inhibition of prostacyclin (PGI2) synthesis and release: this compound blocks agonist-stimulated PGI2 release from human umbilical vein endothelial cells (HUVECs) by interfering with a calcium-sensitive step upstream of cyclooxygenase. []
- Inhibition of phospholipase C (PLC) activation: this compound reduces intracellular calcium levels, thereby inhibiting PLC activation in human platelets stimulated by both G protein-coupled receptors and tyrosine kinase-linked receptors. []
- Inhibition of phospholipase D (PLD) activity: this compound effectively inhibits PLD activity stimulated by various agonists in human neutrophils, suggesting its involvement in receptor-mediated PLD activation pathways. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C16H18N2O2, and its molecular weight is 270.33 g/mol.
Q4: Is there information available on the material compatibility and stability of this compound under various conditions?
A4: The provided research papers do not offer specific details regarding the material compatibility or stability of this compound under different conditions.
Q5: Does this compound exhibit any catalytic properties? What are its primary applications in research?
A5: this compound is not known to possess catalytic properties. Its primary application in research is as a pharmacological tool to investigate the role of PTKs in various cellular processes, such as signal transduction, inflammation, and cell growth.
Q6: Have any computational chemistry studies been conducted on this compound?
A6: The provided research papers do not mention any specific computational chemistry studies conducted on this compound.
Q7: How do structural modifications of this compound affect its activity and potency?
A7: While specific SAR studies for this compound are not described in the provided research, analogs of this compound, such as genistein and daidzein, have been tested. Genistein, a more potent PTK inhibitor than daidzein, effectively attenuated PGI2 release. [] This suggests that subtle structural changes within this class of compounds can significantly impact their inhibitory activity.
Q8: What is known about the stability of this compound and any formulation strategies to improve its stability or bioavailability?
A8: The provided research papers do not offer specific details on the stability of this compound or strategies for improving its formulation.
Q9: Is there information available on the SHE regulations and compliance of this compound?
A9: The provided research papers do not specifically address SHE regulations or compliance for this compound.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: The provided research papers primarily focus on the in vitro effects of this compound and do not delve into its in vivo PK/PD properties, including ADME.
Q11: What in vitro and in vivo models have been used to study the efficacy of this compound?
A11: this compound's efficacy has been investigated using various in vitro models, including:
- Human umbilical vein endothelial cells (HUVECs): Used to study its effects on PGI2 release and E-selectin expression. [, ]
- Human platelets: Used to investigate its impact on PLC activation and intracellular calcium levels. []
- Human neutrophils: Employed to examine its inhibitory effects on PLD activity. []
- Swiss 3T3 fibroblasts: Utilized to analyze its influence on DAG generation. []
Q12: What is the safety profile of this compound?
A12: The provided research papers primarily focus on the mechanism of action and cellular effects of this compound and do not provide comprehensive data on its toxicology and safety profile.
Q13: Which bacterial species, discussed in these papers, are associated with this compound resistance?
A13: The research papers primarily focus on this compound as a PTK inhibitor in human cells and do not associate it with bacterial resistance. Instead, they discuss Streptococcus pneumoniae sequence type 271 (this compound), a multi-drug resistant strain. [, , , , , , , , , , , ]
Q14: What is the significance of Streptococcus pneumoniae this compound in a clinical setting?
A14: Streptococcus pneumoniae this compound is a significant concern due to its high level of antibiotic resistance. This clone, often associated with serotype 19F, has been identified globally and shows resistance to multiple antibiotics, including penicillin and erythromycin. [, , , , , , , , , , , ] Its emergence and spread pose challenges for treating pneumococcal infections, particularly in children, emphasizing the need for effective vaccines and alternative treatment strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。